molecular formula C13H11N3 B13472647 Diphenylmethylazide CAS No. 6926-47-2

Diphenylmethylazide

Cat. No.: B13472647
CAS No.: 6926-47-2
M. Wt: 209.25 g/mol
InChI Key: UHALAAGWENHOHX-UHFFFAOYSA-N
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Description

Diphenylmethylazide is an organic compound that contains an azide functional group attached to a diphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylmethylazide can be synthesized through several methods. One common approach involves the reaction of diphenylmethyl chloride with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring proper safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethylazide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: this compound can be reduced to diphenylmethylamine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Alkynes in the presence of a copper catalyst.

Major Products Formed

    Reduction: Diphenylmethylamine.

    Cycloaddition: Triazoles.

Scientific Research Applications

Diphenylmethylazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of diphenylmethylazide primarily involves its reactivity as an azide. The azide group can participate in nucleophilic substitution and cycloaddition reactions, leading to the formation of new compounds. In biological systems, azides can interact with proteins and other biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two phenyl groups, which can influence its reactivity and the types of reactions it undergoes.

Properties

CAS No.

6926-47-2

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

[azido(phenyl)methyl]benzene

InChI

InChI=1S/C13H11N3/c14-16-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H

InChI Key

UHALAAGWENHOHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

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